(R)-N-ethyl-N-(trifluoromethyl)pyrrolidin-3-amine
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Overview
Description
®-N-ethyl-N-(trifluoromethyl)pyrrolidin-3-amine is a chiral amine compound that has gained attention in various fields of scientific research due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-ethyl-N-(trifluoromethyl)pyrrolidin-3-amine typically involves the use of chiral amine-derived iridacycle complexes, which catalyze the borrowing hydrogen annulation to provide chiral N-heterocycles directly from simple racemic diols and primary amines . Another method involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst to provide various pyrrolidines in very good yields .
Industrial Production Methods
Industrial production of ®-N-ethyl-N-(trifluoromethyl)pyrrolidin-3-amine may involve large-scale synthesis using optimized catalytic processes to ensure high yield and purity. The use of robust and scalable catalytic systems, such as those involving iridium or rhodium catalysts, is essential for efficient production.
Chemical Reactions Analysis
Types of Reactions
®-N-ethyl-N-(trifluoromethyl)pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrrolidine ring.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles like sodium azide (NaN3) are used.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and substituted pyrrolidines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
®-N-ethyl-N-(trifluoromethyl)pyrrolidin-3-amine has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Mechanism of Action
The mechanism of action of ®-N-ethyl-N-(trifluoromethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to selectively bind to certain enzymes or receptors, influencing their activity. The trifluoromethyl group enhances its lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
N-ethylpyrrolidine: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
N-(trifluoromethyl)pyrrolidine: Similar structure but without the ethyl group, affecting its chemical properties.
N-ethyl-N-(trifluoromethyl)piperidine:
Uniqueness
®-N-ethyl-N-(trifluoromethyl)pyrrolidin-3-amine is unique due to the combination of its chiral center, ethyl group, and trifluoromethyl group. This combination imparts distinct chemical properties, making it valuable for specific applications in asymmetric synthesis, pharmaceutical development, and industrial chemistry.
Properties
Molecular Formula |
C7H13F3N2 |
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Molecular Weight |
182.19 g/mol |
IUPAC Name |
(3R)-N-ethyl-N-(trifluoromethyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C7H13F3N2/c1-2-12(7(8,9)10)6-3-4-11-5-6/h6,11H,2-5H2,1H3/t6-/m1/s1 |
InChI Key |
WHHYEOWHHUVXBX-ZCFIWIBFSA-N |
Isomeric SMILES |
CCN([C@@H]1CCNC1)C(F)(F)F |
Canonical SMILES |
CCN(C1CCNC1)C(F)(F)F |
Origin of Product |
United States |
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